2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

Antivirulence MRSA Hemolysis inhibition

2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS 243657-65-0) is a synthetic biaryl hydroxyketone featuring a central ethanone bridge linking a 4-methoxyphenoxy ring and a 2,4,6-trihydroxyphenyl ring. It belongs to a class of small-molecule quorum-quenching agents that target the accessory gene regulator A (AgrA) system in Gram-positive pathogens, specifically acting as antivirulence agents that disarm bacteria without exerting bacteriostatic or bactericidal pressure.

Molecular Formula C15H14O6
Molecular Weight 290.27 g/mol
Cat. No. B5758688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone
Molecular FormulaC15H14O6
Molecular Weight290.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)C2=C(C=C(C=C2O)O)O
InChIInChI=1S/C15H14O6/c1-20-10-2-4-11(5-3-10)21-8-14(19)15-12(17)6-9(16)7-13(15)18/h2-7,16-18H,8H2,1H3
InChIKeyQLLVOARUJQIBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS 243657-65-0): Biaryl Hydroxyketone Scaffold for Scientific Procurement


2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone (CAS 243657-65-0) is a synthetic biaryl hydroxyketone featuring a central ethanone bridge linking a 4-methoxyphenoxy ring and a 2,4,6-trihydroxyphenyl ring . It belongs to a class of small-molecule quorum-quenching agents that target the accessory gene regulator A (AgrA) system in Gram-positive pathogens, specifically acting as antivirulence agents that disarm bacteria without exerting bacteriostatic or bactericidal pressure [1]. The compound has been studied as part of a 148-member combinatorial library where structure–activity relationships were systematically evaluated against methicillin-resistant Staphylococcus aureus (MRSA) [2].

2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone: Structural Determinants That Prevent Simple Analog Replacement


Substituting 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone with a seemingly similar desoxybenzoin analog such as 1-(2,4,6-trihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (CAS 15485-66-2) or other biaryl hydroxyketones within the same combinatorial library is not straightforward. The phenoxy ether bridge introduces a hydrogen-bond acceptor and alters the conformational flexibility and electron distribution of the central ketone, directly influencing the binding interaction with the AgrA response regulator [1]. Minor structural modifications within the library produced dramatic differences in antivirulence efficacy; the most active compound (F12/4f-12) achieved 98.1% hemolysis inhibition, while other library members showed substantially lower potency [2]. Furthermore, in vivo performance diverges sharply among close analogs—F1, F12, and F19 exhibit different wound healing rates (59.1% vs. 72.3% vs. not quantified for F19) despite sharing the same core scaffold, demonstrating that the precise substitution pattern is critical for both target engagement and pharmacokinetic behavior [3].

2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone: Head‑to‑Head Quantitative Differentiation Evidence for Procurement Decisions


Antivirulence Potency in MRSA Hemolysis Inhibition: F12 vs. Biaryl Hydroxyketone Library Members

In a rabbit erythrocyte hemolysis assay evaluating the 148-member biaryl hydroxyketone library, F12 (2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone) was the single most efficacious compound, inhibiting hemolysis by 98.1 ± 0.1% at 1 µg/mL relative to the untreated control containing no compound [1]. Other library members, including close structural analogs with different aryloxy or hydroxyl substitution patterns, exhibited markedly lower inhibition values, establishing F12 as the top-performing member of this chemical series in vitro [2]. The comparator baseline is the full library, where the next most active compounds showed substantially reduced activity; the mean library inhibition was not explicitly stated, but F12 was statistically and practically the extreme outlier by a wide margin .

Antivirulence MRSA Hemolysis inhibition

In Vivo Wound Healing Efficacy: F12 vs. Untreated MRSA-Infected Murine Wounds

In a murine MRSA wound infection model using CD-1 mice inoculated with MRSA strain USA300, topical application of F12 at 20 mg/kg twice daily for 8 days promoted 72.3% wound healing compared to only 40.3% healing in the infected untreated control group [1]. In the same study, the structurally related analog F1 achieved 59.1% wound healing under identical conditions, demonstrating that F12 provides a 13.2 percentage-point improvement in wound closure over its closest in-class comparator F1 [2]. The uninfected control group showed 83.1% wound healing, indicating that F12 restores a substantial portion of normal healing capacity despite ongoing infection [3].

In vivo efficacy MRSA wound infection Murine model

β-Lactam Antibiotic Sensitization: F12 as an Adjuvant Reducing MIC by ~50-Fold

F12 functions as a potent antibiotic sensitizer when co-administered with β-lactam antibiotics to which MRSA is otherwise resistant. At an adjuvant concentration of 1 µg/mL, F12 reduced the MIC of nafcillin and cephalothin by approximately 50-fold, dropping the MIC values to levels comparable to those of vancomycin, the standard-of-care antibiotic for MRSA [1]. In an MRSA-infected Galleria mellonella insect larva survival model, combination therapy of F12 (20 mg/kg) with cephalothin (30 mg/kg) doubled the survival time from 42 hours (F12 monotherapy) to 84 hours (combination), while cephalothin monotherapy provided no survival benefit at all [2]. The comparator baseline is the β-lactam antibiotic alone, which is ineffective against MRSA, establishing F12 as a necessary component for restoring antibiotic susceptibility [3].

Antibiotic adjuvant β-lactam sensitization MRSA combination therapy

Selectivity Window: Cytotoxicity Threshold vs. Functional Antivirulence Concentration

The therapeutic window of F12 was assessed using a lactate dehydrogenase (LDH) release assay in murine macrophage J774.2 cells. F12 caused no significant LDH leakage up to 200 µM, a concentration that is approximately 68-fold higher than the molecular concentration corresponding to the effective 1 µg/mL (~3.4 µM) antivirulence dose [1]. In parallel, F1 and F19 also showed no cytotoxicity at 200 µM, but F12 uniquely combines this safety margin with the highest antivirulence potency among the three compounds tested in vivo [2]. This selectivity window is critical because quorum-quenching agents must not impair host immune cell function, which is essential for clearing the disarmed bacteria [3].

Cytotoxicity Selectivity index Host cell safety

Synthetic Accessibility via Single-Step ZnCl₂-Mediated Friedel–Crafts Acylation vs. Multi-Step Routes

The biaryl hydroxyketone scaffold, including the target compound, is accessed via a single-step Lewis-acid-activated Friedel–Crafts acylation using ZnCl₂, reacting resorcinol (1) with aryloxy acetonitrile (2) synthons to afford products in excellent yields, with a large proportion of compounds crystallizing directly from the reaction mixture [1]. This contrasts with multi-step synthetic routes required for many flavone- or chromone-based quorum-sensing inhibitors such as the 5,7-dihydroxy-3-phenoxychromones, which require heterocyclization of α-aryloxy-2,4,6-trihydroxyacetophenones followed by separate acylation, alkylation, or aminoacylation steps . The single-step convergent strategy enabled rapid construction of a 148-member library for SAR studies, demonstrating scalability and amenability to combinatorial derivatization that is not matched by the linear syntheses of chromone-based comparators .

One-step synthesis Friedel-Crafts acylation Combinatorial library production

2-(4-Methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Chemical Probe for AgrA Quorum-Sensing Mechanism Studies in MRSA

F12 (2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone) has been mechanistically characterized as an inhibitor of the AgrA–P3 promoter interaction that governs virulence factor expression in S. aureus [1]. With 98.1% hemolysis inhibition at 1 µg/mL in vitro, it serves as a potent chemical probe for dissecting quorum-sensing regulatory networks. Its lack of cytotoxicity up to 200 µM ensures that observed transcriptional or proteomic changes can be confidently attributed to AgrA pathway modulation rather than host cell damage [2]. This compound is the most extensively characterized biaryl hydroxyketone for AgrA-targeted mechanistic studies.

Reference Standard for In Vivo Antivirulence Efficacy in Murine Wound Models

F12 is the only biaryl hydroxyketone with published in vivo wound healing efficacy data in a murine MRSA wound infection model, achieving 72.3% wound closure at day 8 with topical 20 mg/kg BID dosing [1]. This makes it the essential positive control and benchmarking standard for any research group developing novel topical antivirulence agents, enabling direct comparison of new chemical entities against a validated in vivo performance benchmark under standardized experimental conditions.

Antibiotic Adjuvant Lead for β-Lactam Resensitization Discovery Programs

F12 has demonstrated the ability to reduce MRSA MIC values for nafcillin and cephalothin by approximately 50-fold at 1 µg/mL adjuvant concentration, and combination therapy doubled insect larva survival time from 42 h to 84 h while antibiotic monotherapy provided no benefit [1]. For industrial antibiotic adjuvant programs, F12 represents a chemically tractable, single-step-synthesizable lead scaffold with quantified synergy data that can serve as a reference point for medicinal chemistry optimization aimed at resurrecting obsolete β-lactam antibiotics against MRSA.

Combinatorial Chemistry Template for Biaryl Hydroxyketone Library Expansion

The single-step ZnCl₂-mediated Friedel–Crafts acylation used to synthesize F12 enables rapid generation of structurally diverse biaryl hydroxyketone libraries in a single synthetic operation, with many products crystallizing directly from the reaction mixture [1]. This synthetic efficiency makes the scaffold an attractive template for combinatorial chemistry groups conducting SAR exploration of antivirulence chemotypes, offering a validated synthetic methodology that is readily scalable and amenable to parallel synthesis for hit expansion and lead optimization campaigns.

Quote Request

Request a Quote for 2-(4-methoxyphenoxy)-1-(2,4,6-trihydroxyphenyl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.